molecular formula C9H6F3NO2 B2854712 2,2,2-trifluoro-N-(3-formylphenyl)acetamide CAS No. 152528-11-5

2,2,2-trifluoro-N-(3-formylphenyl)acetamide

Cat. No.: B2854712
CAS No.: 152528-11-5
M. Wt: 217.147
InChI Key: VIYRJCIIFVJQJE-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(3-formylphenyl)acetamide is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . It is characterized by the presence of trifluoromethyl and formyl groups attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide typically involves the reaction of 3-formylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(3-formylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-N-(3-formylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-formylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(3-formylphenyl)acetamide include:

The uniqueness of this compound lies in its combination of trifluoromethyl and formyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-formylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-5H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRJCIIFVJQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152528-11-5
Record name 2,2,2-trifluoro-N-(3-formylphenyl)acetamide
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